Methyl 5-butanamido-2,3-diethoxybenzoate
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Overview
Description
Methyl 5-butanamido-2,3-diethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with butanamido and diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-butanamido-2,3-diethoxybenzoate typically involves the esterification of 5-butanamido-2,3-diethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butanamido-2,3-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-butanamido-2,3-diethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-butanamido-2,3-diethoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethoxybenzoate
- Methyl 3,5-dinitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 5-butanamido-2,3-diethoxybenzoate is unique due to the presence of both butanamido and diethoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
90257-28-6 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 5-(butanoylamino)-2,3-diethoxybenzoate |
InChI |
InChI=1S/C16H23NO5/c1-5-8-14(18)17-11-9-12(16(19)20-4)15(22-7-3)13(10-11)21-6-2/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
LVLSLEUGMZPENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)OCC)OCC)C(=O)OC |
Origin of Product |
United States |
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